Home > Products > Screening Compounds P36162 > 1,4-Dimethyl-6-nitro-7-[(thiophen-2-ylmethyl)amino]-1,4-dihydroquinoxaline-2,3-dione
1,4-Dimethyl-6-nitro-7-[(thiophen-2-ylmethyl)amino]-1,4-dihydroquinoxaline-2,3-dione -

1,4-Dimethyl-6-nitro-7-[(thiophen-2-ylmethyl)amino]-1,4-dihydroquinoxaline-2,3-dione

Catalog Number: EVT-4524958
CAS Number:
Molecular Formula: C15H14N4O4S
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,4-Dimethyl-6-nitro-7-[(2-thienylmethyl)amino]-1,4-dihydro-2,3-quinoxalinedione is a synthetic organic compound belonging to the class of quinoxalinediones. It is a derivative of 1,4-dihydro-2,3-quinoxalinedione, a core structure found in numerous biologically active compounds. This particular derivative has garnered significant interest in scientific research due to its potent and selective antagonism of the glycine site associated with the N-methyl-D-aspartate (NMDA) receptor. []

Synthesis Analysis

The synthesis of 1,4-dimethyl-6-nitro-7-[(2-thienylmethyl)amino]-1,4-dihydro-2,3-quinoxalinedione can be achieved through a multi-step process starting from commercially available 4-fluoro-3-nitrobenzoic acid. []

The detailed synthetic procedures, including specific reagents, reaction conditions, and purification techniques, can be found in the relevant scientific literature. []

Mechanism of Action

1,4-Dimethyl-6-nitro-7-[(2-thienylmethyl)amino]-1,4-dihydro-2,3-quinoxalinedione acts as a competitive antagonist at the glycine site of the NMDA receptor. [] NMDA receptors are ionotropic glutamate receptors involved in excitatory neurotransmission and play crucial roles in synaptic plasticity, learning, and memory. These receptors require binding of both glutamate and glycine for activation. 1,4-Dimethyl-6-nitro-7-[(2-thienylmethyl)amino]-1,4-dihydro-2,3-quinoxalinedione selectively binds to the glycine site, preventing glycine binding and subsequent receptor activation. This inhibition of NMDA receptor function has been linked to its potential therapeutic effects in various neurological disorders.

Applications
  • Neuroprotection: Studies have demonstrated its ability to protect neurons from excitotoxic damage caused by excessive NMDA receptor activation, a common pathological mechanism in stroke, traumatic brain injury, and neurodegenerative diseases. []
  • Analgesia: Research has indicated its potential as an analgesic agent, particularly in chronic pain conditions like neuropathic pain, where NMDA receptor hyperactivity is implicated. []
  • Anticonvulsant Activity: It has shown anticonvulsant properties in animal models of epilepsy, suggesting its potential in managing seizure disorders. []
  • Psychiatric Disorders: Some studies suggest potential applications in conditions like schizophrenia, anxiety, and depression, possibly due to its modulation of NMDA receptor function, which is altered in these disorders. []

6,7-Dinitro-1,4-dihydro-2,3-quinoxalinedione (DNQX)

Compound Description: 6,7-Dinitro-1,4-dihydro-2,3-quinoxalinedione (DNQX) is a potent non-NMDA receptor antagonist, particularly effective at AMPA receptors. It exhibits competitive inhibition at the glycine binding site of NMDA receptors.

5,7-Dinitro-1,4-dihydro-2,3-quinoxalinedione (MNQX)

Compound Description: 5,7-Dinitro-1,4-dihydro-2,3-quinoxalinedione (MNQX) is an antagonist of the NMDA modulatory glycine binding site. Notably, it demonstrates higher activity at this site compared to DNQX.

6-Nitro-1,4-dihydro-2,3-quinoxalinedione Hydrate

Compound Description: 6-Nitro-1,4-dihydro-2,3-quinoxalinedione hydrate is another quinoxalinedione derivative studied for its hydrogen-bonding patterns in the context of NMDA receptor antagonism.

6,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione

Compound Description: 6,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione is an NMDA receptor antagonist, specifically targeting the glycine binding site. It's crystal structure reveals intermolecular hydrogen bond networks and π-stacking interactions, which contribute to its binding properties.

5,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione Dimethylformamide

Compound Description: 5,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione dimethylformamide is another dichloro-substituted quinoxalinedione derivative investigated for its interactions at the glycine binding site of NMDA receptors.

6,7-Dimethyl-1,4-dihydro-2,3-quinoxalinedione Dihydrate

Compound Description: 6,7-Dimethyl-1,4-dihydro-2,3-quinoxalinedione dihydrate is a quinoxalinedione derivative studied for its hydrogen bond patterns and interactions with water molecules.

6,7-Dimethoxy-1,4-dihydro-2,3-quinoxalinedione Hydrate

Compound Description: 6,7-Dimethoxy-1,4-dihydro-2,3-quinoxalinedione hydrate is another quinoxalinedione derivative investigated for its crystal structure and hydrogen bond characteristics. It features methoxy groups at positions 6 and 7, influencing its electronic properties and intermolecular interactions.

1-(2'-Amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione (QXAA)

Compound Description: 1-(2'-Amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione (QXAA) is a quinoxalinedione derivative that incorporates an amino acid moiety. The racemic mixture of QXAA exhibits antagonist activity at AMPA receptors but not kainate receptors. The S-enantiomer of QXAA demonstrates significantly higher potency in binding assays and acts as an agonist in functional assays.

1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione

Compound Description: 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione is synthesized as a precursor for developing NMDA receptor antagonists.

5-Nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione (ACEA-1021)

Compound Description: 5-Nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione (ACEA-1021) is a potent and competitive antagonist at the glycine site of NMDA receptors. It exhibits systemic bioavailability and shows therapeutic potential as a neuroprotectant, analgesic, and anticonvulsant. ACEA-1021 also acts as a moderately potent competitive inhibitor of non-NMDA receptors activated by α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid or kainate.

5-Nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (ACEA-1031)

Compound Description: 5-Nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (ACEA-1031) is a competitive antagonist at the glycine site of NMDA receptors, structurally similar to ACEA-1021. It possesses high affinity for the glycine site and exhibits potency comparable to ACEA-1021.

5-Nitro-6,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione (ACEA-1328)

Compound Description: 5-Nitro-6,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione (ACEA-1328) is a competitive and systemically bioavailable NMDA receptor/glycine site antagonist. It has been shown to increase the potency of both morphine and U50,488H in antinociceptive assays.

N-(1'-D-Deoxyxylitolyl)-6,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione

Compound Description: N-(1'-D-Deoxyxylitolyl)-6,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione is a naturally occurring quinoxalinedione derivative isolated from the fruit of Xanthium sibiricum.

Properties

Product Name

1,4-Dimethyl-6-nitro-7-[(thiophen-2-ylmethyl)amino]-1,4-dihydroquinoxaline-2,3-dione

IUPAC Name

1,4-dimethyl-6-nitro-7-(thiophen-2-ylmethylamino)quinoxaline-2,3-dione

Molecular Formula

C15H14N4O4S

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C15H14N4O4S/c1-17-12-6-10(16-8-9-4-3-5-24-9)11(19(22)23)7-13(12)18(2)15(21)14(17)20/h3-7,16H,8H2,1-2H3

InChI Key

LYRWVLZHMILHAS-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C(=C2)NCC3=CC=CS3)[N+](=O)[O-])N(C(=O)C1=O)C

Canonical SMILES

CN1C2=C(C=C(C(=C2)NCC3=CC=CS3)[N+](=O)[O-])N(C(=O)C1=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.